molecular formula C19H23ClO3 B4956073 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

Cat. No.: B4956073
M. Wt: 334.8 g/mol
InChI Key: IEVAPKHJEWZOJS-UHFFFAOYSA-N
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Description

1-Chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene is an organic compound with a complex structure, featuring a chlorinated benzene ring substituted with ethoxyphenoxy and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-4-methylbenzene with 4-(2-ethoxyphenoxy)butanol under specific conditions to achieve the desired product. The reaction may require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.

    Oxidation Reactions: The ethoxy and butoxy groups can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-Chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways related to its functional groups. For example, the ethoxy and butoxy groups may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-3-21-17-8-4-5-9-18(17)22-12-6-7-13-23-19-14-15(2)10-11-16(19)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVAPKHJEWZOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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